Samaderin A

Description

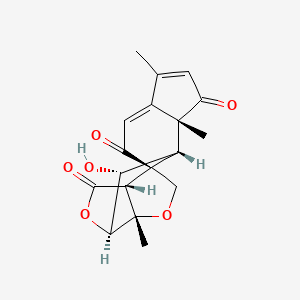

Structure

2D Structure

3D Structure

Properties

CAS No. |

64364-76-7 |

|---|---|

Molecular Formula |

C18H18O6 |

Molecular Weight |

330.3 g/mol |

IUPAC Name |

(1R,4S,5R,8S,9R,10R,11R)-9-hydroxy-4,11,14-trimethyl-3,7-dioxapentacyclo[8.7.0.01,5.04,8.011,15]heptadeca-13,15-diene-6,12,17-trione |

InChI |

InChI=1S/C18H18O6/c1-7-4-9(19)16(2)8(7)5-10(20)18-6-23-17(3)13(18)15(22)24-14(17)11(21)12(16)18/h4-5,11-14,21H,6H2,1-3H3/t11-,12-,13+,14+,16-,17+,18-/m1/s1 |

InChI Key |

BHRGGWSNTHQGED-QNHMRRABSA-N |

SMILES |

CC1=CC(=O)C2(C1=CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C |

Isomeric SMILES |

CC1=CC(=O)[C@]2(C1=CC(=O)[C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)C |

Canonical SMILES |

CC1=CC(=O)C2(C1=CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C |

Other CAS No. |

64364-76-7 |

Synonyms |

samaderin A |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Samaderin a

Plant Sources and Geographic Distribution Relevant to Samaderin A Isolation

Samadera indica as a Primary Source.wikipedia.orgnaturalproducts.netnih.govjournalijar.comresearchgate.net

Samadera indica, also known by its synonym Quassia indica, is the principal botanical source from which this compound is isolated. nih.gov This plant, commonly referred to as the Niepa bark tree or bitter wood, is a member of the Simaroubaceae family. It thrives in wet tropical climates and its geographical distribution spans from West Africa, across India, and extends through Indonesia to Malesia. In India, it is found in the state of Kerala and is known locally as Karinjotta. The plant is recognized in traditional medicine systems, such as Ayurveda, where it is referred to as Guchakaranja. All parts of Samadera indica, including the bark, seeds, and wood, contain bitter principles, with this compound being a key constituent.

Other Samadera and Quassia Species Yielding this compound and Analogs.nih.govkhanacademy.orgresearchgate.net

Beyond Samadera indica, this compound and its analogs have been identified in other related species. Notably, it has been reported in Samadera madagascariensis and Quassia indica. naturalproducts.net The broader Quassia genus, which is part of the Simaroubaceae family, is known for producing a variety of quassinoids. This family encompasses around 32 genera and over 170 species of trees and shrubs with a pantropical distribution, found in tropical regions of America, Africa, Madagascar, and parts of Australia. Research on various Quassia species has led to the isolation of numerous quassinoids, highlighting the chemotaxonomic significance of this compound class within the family. researchgate.net

Methodologies for Isolation and Purification.naturalproducts.netjournalijar.comresearchgate.netnih.govsgkgdcvinukonda.ac.in

The isolation and purification of this compound from its natural sources is a multi-step process involving extraction from plant biomass followed by sophisticated separation techniques.

Extraction Techniques from Plant Biomass.naturalproducts.netjournalijar.com

The initial step in obtaining this compound involves the extraction from plant material, typically the bark or seeds of Samadera indica. A common method is solvent extraction, where the dried and powdered plant material is subjected to extraction with a solvent like methanol (B129727). This process, often carried out through maceration or other techniques like sonication or Soxhlet extraction, aims to dissolve the desired phytochemicals, including this compound, from the plant matrix. iipseries.org The resulting crude extract contains a complex mixture of compounds from which this compound must be separated.

| Plant Part | Extraction Solvent |

| Bark | Methanol |

| Seeds | Ethanol |

| Wood | Not specified |

| This table summarizes the plant parts of Samadera indica used for extraction and the solvents employed. |

Chromatographic Separation and Purification Strategies.nih.govsgkgdcvinukonda.ac.in

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the crude extract. ijpsjournal.com Column chromatography is a fundamental method used in this process. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. khanacademy.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different components of the mixture separate based on their differing affinities for the stationary and mobile phases. khanacademy.org

Thin-layer chromatography (TLC) is often used as a preliminary analytical tool to monitor the separation process and to identify the fractions containing the target compound. khanacademy.org For more refined purification, High-Performance Liquid Chromatography (HPLC) is frequently employed. HPLC offers higher resolution and sensitivity, allowing for the isolation of highly pure this compound.

| Chromatographic Technique | Stationary Phase | Purpose |

| Column Chromatography | Silica Gel, Alumina | Initial separation of crude extract |

| Thin-Layer Chromatography (TLC) | Silica Gel | Monitoring fractions |

| High-Performance Liquid Chromatography (HPLC) | C18 column | Final purification |

| This table outlines the common chromatographic techniques used in the purification of this compound. |

Bioassay-Guided Fractionation Approaches.nih.gov

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds like this compound. numberanalytics.com This method involves a systematic process of separating the initial plant extract into various fractions using chromatographic techniques. numberanalytics.com Each fraction is then tested for a specific biological activity. numberanalytics.comnih.gov The fractions that show the desired activity are selected for further separation and testing. numberanalytics.com This iterative process of separation and bioassay continues until a pure, active compound is isolated. This approach is particularly valuable as it directly links the chemical constituents of a plant to its biological effects, ensuring that the purification efforts are focused on the compounds of interest. nih.gov

Structural Elucidation of Samaderin a

Advanced Structural Elucidation Techniques for this compound

The definitive identification and detailed structural analysis of this compound rely on the combined application of several sophisticated spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex structure and relative configuration of this compound. libretexts.org Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

In ¹H NMR analysis of this compound and its analogs, the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are critical for assigning the relative stereochemistry of the numerous chiral centers. For instance, the coupling constants (³J values) between adjacent protons help to define their dihedral angles, which in turn reveals the relative configuration of the substituents on the ring systems. libretexts.org One-dimensional ¹H NMR spectra of complex molecules like this compound show signals in specific regions that correspond to different types of protons, such as those on the lactone ring, the hydroxyl group, and the various methyl groups.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. researchgate.net The ¹³C NMR spectrum of this compound exhibits characteristic signals for its 18 carbon atoms, including those of the carbonyl groups in the lactone and enone moieties, the olefinic carbons, and the carbons bearing hydroxyl and methyl groups. The chemical shift values are indicative of the electronic environment of each carbon, aiding in the assembly of the molecular skeleton. libretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unequivocally assigning all proton and carbon signals and for establishing the connectivity between different parts of the molecule. These experiments reveal correlations between protons that are coupled to each other, between protons and the carbons they are directly attached to, and between protons and carbons that are two or three bonds away, respectively.

Interactive Table: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | - | ~78.0 |

| H-1 | ~4.5 (d) | - |

| C-2 | - | ~45.0 |

| H-2 | ~2.5 (m) | - |

| C-3 | - | ~125.0 |

| H-3 | ~6.0 (d) | - |

| C-4 | - | ~205.0 |

| C-5 | - | ~50.0 |

| H-5 | ~3.0 (m) | - |

| C-6 | - | ~170.0 |

| C-7 | - | ~80.0 |

| H-7 | ~5.0 (s) | - |

| C-8 | - | ~140.0 |

| C-9 | - | ~160.0 |

| H-9 | ~7.0 (s) | - |

| C-11 | - | ~75.0 |

| H-11 | ~4.0 (d) | - |

| C-12 | - | ~40.0 |

| H-12 | ~2.0 (m) | - |

| C-13 | - | ~25.0 |

| H-13 | ~1.5 (s) | - |

| C-14 | - | ~20.0 |

| H-14 | ~1.2 (s) | - |

| C-15 | - | ~15.0 |

| H-15 | ~1.0 (s) | - |

| Note: The values presented are approximate and for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, providing a unique "molecular fingerprint". High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining the exact mass of the molecule with high precision. rsc.org

For this compound (C₁₈H₁₈O₆), the calculated exact mass is 330.1103 Da. HRMS techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can experimentally verify this mass, confirming the molecular formula. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, this compound typically forms protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov These ions are then analyzed to determine their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. In an MS/MS experiment, the parent ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the connectivity of the molecule, helping to piece together its structure.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₈H₁₈O₆ | - |

| Exact Mass | 330.1103 Da | Computed |

| Monoisotopic Mass | 330.11033829 Da | Computed by PubChem |

| Observed [M+H]⁺ | ~331.1176 | ESI-MS |

| Observed [M+Na]⁺ | ~353.0995 | ESI-MS |

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained. spark904.nl For a complex molecule like this compound with multiple chiral centers, X-ray crystallography provides an unambiguous three-dimensional structure. ontosight.aincats.io

The process involves irradiating a single crystal of this compound with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map of the molecule. This map reveals the precise spatial arrangement of all the atoms, including the relative and absolute configuration of each stereocenter. The absolute configuration is often determined using anomalous dispersion effects, typically by incorporating a heavy atom or by using copper radiation.

The crystallographic data not only confirms the connectivity of the atoms but also provides detailed information about bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecule's conformation in the solid state. Studies on related quassinoids like Samaderin B and C have successfully utilized single-crystal X-ray analysis to elucidate their structures. bishopmoorecollege.ac.inugr.es

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups present in this compound. uobabylon.edu.iq

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobabylon.edu.iq Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. The IR spectrum of this compound would be expected to show absorption bands corresponding to:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C=O stretching: Strong absorption bands in the range of 1650-1800 cm⁻¹ corresponding to the carbonyl groups of the α,β-unsaturated ketone and the δ-lactone.

C=C stretching: A band in the 1600-1680 cm⁻¹ region due to the carbon-carbon double bond in the enone system.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region associated with the ether and ester functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. williams.edu The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. this compound contains chromophores, such as the α,β-unsaturated ketone, which absorb UV light at specific wavelengths (λmax). The position and intensity of these absorption bands are characteristic of the conjugated system and can be influenced by the solvent and the presence of other functional groups.

Interactive Table: Spectroscopic Data for Functional Group Analysis of this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Range |

| Infrared (IR) | Hydroxyl (-OH) | 3200-3600 cm⁻¹ |

| Infrared (IR) | Carbonyl (C=O) | 1650-1800 cm⁻¹ |

| Infrared (IR) | Alkene (C=C) | 1600-1680 cm⁻¹ |

| Infrared (IR) | Ether/Ester (C-O) | 1000-1300 cm⁻¹ |

| Ultraviolet (UV) | α,β-Unsaturated Ketone | ~220-250 nm |

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), play an increasingly important role in the structural analysis of complex natural products like this compound. bishopmoorecollege.ac.inmdpi.com

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It can be used to:

Predict NMR chemical shifts: Calculated ¹³C and ¹H NMR chemical shifts for all possible stereoisomers of this compound can be compared with experimental data to help assign the correct relative and absolute configuration.

Optimize molecular geometry: DFT calculations can determine the lowest energy conformation of the molecule, providing insights into its three-dimensional shape.

Calculate spectroscopic properties: IR and UV spectra can be simulated using DFT and compared with experimental spectra to support structural assignments.

Molecular Dynamics (MD) MD simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide information about its conformational flexibility and the stability of different conformers in solution. This can be particularly useful for understanding how the molecule might interact with biological targets.

The integration of these computational approaches with experimental data provides a powerful and comprehensive strategy for the structural elucidation of complex molecules like this compound. researchgate.net

Infrared and Ultraviolet Spectroscopy for Functional Group Analysis

Stereochemical Investigations of this compound and its Analogs

The stereochemistry of this compound and its analogs is a critical aspect of their chemical identity and biological activity. With seven stereocenters, this compound can theoretically exist as 128 different stereoisomers. ncats.io Determining the correct stereoisomer is a significant challenge that requires a combination of spectroscopic and synthetic methods.

The relative stereochemistry is often deduced from NMR experiments, particularly through the analysis of coupling constants and NOE data. However, establishing the absolute configuration typically requires either X-ray crystallography of the natural product or a derivative, or by chemical correlation to a compound of known absolute stereochemistry. researchgate.net The synthesis of stereoisomers of this compound and its analogs, such as (-)-samaderin, plays a crucial role in confirming structural assignments and in understanding structure-activity relationships. The development of stereoselective synthetic routes is essential for accessing these complex molecules and for creating analogs with modified stereochemistry to probe their biological functions.

Conformational Analysis and Intermolecular Interactions

The analysis of the this compound crystal structure reveals a complex network of intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, particularly hydrogen bonds, dictate how individual molecules pack together in the solid state. In crystalline this compound, molecules are linked through a network of hydrogen bonds, creating an ordered and stable supramolecular assembly. scite.ai The presence of hydroxyl and carbonyl groups in the molecule provides sites for these crucial hydrogen-bonding interactions.

Structural Comparisons with Samaderin B and C

This compound belongs to the same family as Samaderin B and Samaderin C, all of which are C18 or C19 quassinoids isolated from Samadera indica. drugfuture.comiucr.org While they share a common foundational skeleton, they differ in their substitution patterns, leading to distinct chemical properties and subtle but significant conformational differences.

A detailed crystallographic study of Samaderin B and C provides a clear basis for comparison. iucr.org The primary chemical difference between Samaderin B and C is the functional group at the C-2 position: Samaderin B possesses a carbonyl group, whereas Samaderin C has a hydroxyl group at this site. iucr.org This substitution induces localized conformational changes. For instance, in Samaderin C, the hydroxyl groups at C-1 and C-2 are staggered, with an O1—C1—C2—O2 dihedral angle of 77.3(2)°. iucr.org

Ring A: Adopts a distorted boat conformation in both compounds. iucr.org

Ring C: Assumes a distorted chair conformation. iucr.org

Ring D: The five-membered ring D adopts a half-chair conformation. iucr.org

Ring E: The γ-lactone ring E has a conformation intermediate between a half-chair and an envelope. iucr.org

However, the substitution at C-2 significantly alters the intermolecular hydrogen bonding network, causing the molecules to pack differently in their respective crystal lattices. iucr.org

Samaderin B: Features an intramolecular hydrogen bond between O11–H11 and O13. Intermolecularly, an O1–H1···O15 hydrogen bond links molecules into chains. iucr.org

Samaderin C: Displays an intramolecular hydrogen bond between O11–H11 and O1. Its intermolecular bonding is more extensive, with two distinct O–H···O hydrogen bonds creating a two-dimensional network. iucr.org

These comparisons highlight how minor modifications to the substituent groups on the quassinoid scaffold can lead to different supramolecular assemblies without altering the fundamental conformation of the core structure.

Proposed Biosynthetic Origin of Quassinoids from Triterpenoid (B12794562) Precursors

The biosynthesis of quassinoids is understood to begin with triterpenoid precursors, which undergo extensive oxidative degradation. uef.finih.gov These C30 precursors are transformed into the characteristic C18, C19, C20, or C25 skeletons that define the various types of quassinoids. numberanalytics.comresearchgate.netresearchgate.net The entire class of quassinoids, found almost exclusively in the Simaroubaceae family, is regarded as degraded tetracyclic triterpenoids. researchgate.net

Recent studies have elucidated the initial steps in the biosynthetic pathway of quassinoids. nih.gov The pathway commences with the common triterpenoid precursor 2,3-oxidosqualene (B107256). researchgate.net A series of enzymatic reactions, including oxidations, reductions, and rearrangements, systematically modify the precursor molecule. numberanalytics.com

The first three steps in quassinoid biosynthesis are catalyzed by an oxidosqualene cyclase (OSC) and two cytochrome P450 monooxygenases (CYP450s). nih.govresearchgate.net The OSC converts 2,3-oxidosqualene into tirucalla-7,24-dien-3β-ol. researchgate.net Subsequently, two separate CYP450s oxidize this intermediate sequentially to dihydroniloticin (B1180404) and then to the protolimonoid melianol (B1676181). researchgate.net Melianol has been identified as a key shared intermediate in the biosynthesis of both quassinoids and the structurally related limonoids. nih.govresearchgate.net This discovery confirms that quassinoids are derived from the protolimonoid melianol through the action of homologous enzymes. nih.gov

| Enzyme Class | Specific Enzyme (from Ailanthus altissima) | Function | Precursor | Product |

| Oxidosqualene Cyclase (OSC) | AaTS | Cyclization | 2,3-oxidosqualene | tirucalla-7,24-dien-3β-ol |

| Cytochrome P450 | AaCYP71CD4 | Oxidation | tirucalla-7,24-dien-3β-ol | dihydroniloticin |

| Cytochrome P450 | AaCYP71BQ17 | Oxidation | dihydroniloticin | melianol |

This table summarizes the initial enzymatic steps identified in quassinoid biosynthesis in the tree of heaven, Ailanthus altissima. researchgate.net

Quassinoids are the characteristic secondary metabolites of the Simaroubaceae family, while the sister families Meliaceae and Rutaceae are known for producing limonoids. researchgate.netnih.gov The structural similarities between these two classes of compounds led to early speculation that their biosynthetic pathways were related. researchgate.net The identification of melianol as a common intermediate provides strong evidence for a shared evolutionary origin of quassinoid and limonoid biosynthesis from a protolimonoid precursor. nih.govresearchgate.net This finding suggests that the genetic machinery for producing these complex triterpenoids is related, even though the final skeletons undergo significantly different modifications. nih.gov

Enzymatic Transformations and Key Intermediates

Synthetic Approaches to this compound and Related Quassinoid Skeletons

The chemical synthesis of quassinoids like this compound is a formidable challenge due to their densely functionalized and stereochemically complex polycyclic structures. numberanalytics.comuef.fi Despite these hurdles, numerous research groups have developed innovative strategies to construct these molecules, driven by their potent biological activities. nih.gov

A primary challenge in quassinoid synthesis is the efficient construction of the fused and bridged polycyclic core. Various strategies have been developed to assemble the characteristic tetra- or pentacyclic ring systems.

One notable approach involves an intramolecular Diels-Alder (IMDA) reaction to rapidly build molecular complexity. uef.fi For instance, in the synthesis of (-)-samaderine Y, an IMDA reaction was employed to construct the tetracyclic framework. Another innovative strategy utilized a copper-catalyzed tandem cross-coupling/SN2′ reaction, which enabled the synthesis of the quassinoid core architecture in just three linear steps from carvone (B1668592) epoxide. rsc.org More recently, a radical-polar crossover annulation initiated by a catalytic hydrogen atom transfer (HAT) has been used to rapidly access the shared polycyclic motif of quassinoids. nih.gov

| Strategy | Key Reaction | Starting Material Example | Target Core | Reference |

| Intramolecular Diels-Alder | IMDA Reaction | Ketoaldehyde intermediate | Tetracyclic framework | uef.fi |

| Tandem Coupling | Copper-catalyzed cross-coupling/SN2' | Carvone epoxide | Polycyclic quassinoid core | rsc.org |

| Radical-Polar Annulation | HAT-initiated annulation | Unsaturated carbonyl components | Tetracyclic core | nih.gov |

This interactive table outlines several key strategies employed for the construction of the complex quassinoid core.

Controlling the stereochemistry of the multiple chiral centers present in quassinoids is critical. numberanalytics.com Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is therefore highly desirable.

An enantioselective approach to the quassinoid (+)-quassin was developed, achieving the synthesis in 14 steps from a commercially available starting material. nih.gov This route relied on a convergent assembly of two enantioenriched cyclohexane (B81311) building blocks, which ultimately formed the A- and C-rings of the final product. uef.fi The key step involved a stereoselective catalytic hydrogen atom transfer (HAT) reaction. uef.fi The synthesis of enantioenriched building blocks often begins from chiral pool materials like (S)-(+)-carvone or employs asymmetric catalysis, such as the use of oxazaborolidine catalysts. nih.gov

While the total synthesis of this compound itself remains a significant challenge, several of its close analogs have been successfully synthesized. These efforts provide a blueprint for accessing the broader samaderin family and demonstrate the feasibility of complex synthetic strategies.

The total synthesis of dL-samaderin B was reported by the Grieco group. acs.org More recently, the first total syntheses of natural (-)-samaderine Y and the unnatural (-)-14-epi-samaderine E were accomplished. uef.fi Both syntheses commenced from (S)-(+)-carvone and involved an intramolecular Diels-Alder reaction to form the core structure, followed by an intramolecular aldol (B89426) addition to complete the pentacyclic framework. The synthesis of (-)-samaderine Y was achieved in 21 steps. These syntheses underscore the power of strategic bond formations to navigate the complexities of the quassinoid scaffold. uef.fi

| Target Analog | Key Precursor | Number of Steps | Key Reactions | Reference |

| dL-Samaderin B | Pentacyclic ketone intermediate | Not specified | Not specified | acs.org |

| (-)-Samaderine Y | (S)-(+)-Carvone | 21 | Intramolecular Diels-Alder, Intramolecular Aldol Addition | |

| (-)-14-epi-Samaderine E | (S)-(+)-Carvone | 18 | Intramolecular Diels-Alder, Intramolecular Aldol Addition | uef.fi |

This table summarizes the total synthesis efforts for key analogs of this compound.

Preclinical Pharmacological Activities and Molecular Mechanisms of Samaderin a

Investigating Anti-Inflammatory Effects (Preclinical Context)

Potential Molecular Targets in Inflammatory Pathways (e.g., Lipoxygenase Enzyme Inhibition)

Inflammation is a complex biological response involving various enzymatic pathways. One crucial family of enzymes in this process is the lipoxygenases (LOXs). These enzymes are involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of potent pro-inflammatory mediators called leukotrienes. The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key player in the biosynthesis of leukotrienes and has become a significant therapeutic target for managing inflammatory diseases. Inhibition of the 5-LOX pathway is a well-established strategy for preventing and treating a variety of inflammatory conditions.

Quassinoids, the class of compounds to which Samaderin A belongs, are known for a range of biological activities. Studies on compounds isolated from Quassia indica, the plant source of samaderins, have shown that certain quassinoids exhibit significant anti-inflammatory activity. For instance, Samaderin B and Samaderin C have demonstrated anti-inflammatory effects . However, specific preclinical studies detailing the direct inhibition of the lipoxygenase enzyme by the isolated compound this compound are not extensively documented in the available scientific literature. While the anti-inflammatory potential of related compounds suggests a possible mechanism involving inflammatory enzyme inhibition, further research is required to specifically elucidate this compound's interaction with molecular targets like lipoxygenase.

Antioxidant Properties and Cellular Protective Mechanisms

Antioxidants are vital for protecting cells from damage caused by reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stressors. An imbalance between ROS production and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in numerous chronic diseases. Natural compounds, particularly those from medicinal plants, are a significant source of antioxidants. These compounds can neutralize free radicals, chelate metal ions, and modulate the body's own antioxidant defense systems.

The antioxidant potential of extracts from Samadera indica (also known as Quassia indica), the plant from which this compound is isolated, has been evaluated in several preclinical studies . These investigations suggest that the plant possesses antioxidant properties, which are often attributed to its rich phytochemical content, including flavonoids, tannins, and quassinoids. The protective mechanisms of these extracts are believed to involve the scavenging of free radicals, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. While these findings apply to the crude extracts, specific studies focusing exclusively on the antioxidant and cellular protective activities of purified this compound are limited.

In vitro assays are commonly used to determine the antioxidant capacity of natural compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method for this purpose. It measures the ability of a compound to act as a hydrogen or electron donor to neutralize the stable DPPH free radical, a process that can be quantified by a change in color measured spectrophotometrically. Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which also measures the radical scavenging capacity of a sample.

Studies on the extracts of Samadera indica leaves have demonstrated free radical scavenging activity using the DPPH assay. In one such study, the methanol (B129727) extract of Samadera indica (MESI) showed dose-dependent scavenging activity. The concentration of the extract required to scavenge 50% of the DPPH radicals (EC50) was determined, providing a quantitative measure of its antioxidant potential.

| Extract | Assay | EC50 Value (µg/mL) | Reference |

| Methanol Extract of Samadera indica (MESI) | DPPH Radical Scavenging | 5497 |

This table shows the free radical scavenging activity of the methanol extract of Samadera indica leaves, not the isolated compound this compound.

Beyond direct radical scavenging, some compounds exert their protective effects by modulating the body's endogenous antioxidant defense system. This system includes a network of powerful enzymes that work in concert to neutralize ROS and maintain cellular redox homeostasis. Key enzymes in this defense system include:

Superoxide (B77818) Dismutase (SOD): This enzyme represents the first line of defense against oxidative stress. It catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂).

Catalase (CAT): Located primarily in peroxisomes, catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. It is highly efficient and plays a crucial role in preventing the accumulation of H₂O₂ to toxic levels.

Glutathione (B108866) Peroxidase (GPx): This is a family of enzymes that also catalyze the reduction of hydrogen peroxide and other organic hydroperoxides to water and alcohols, using glutathione (GSH) as a reductant.

The coordinated action of these enzymes is essential for preventing cellular damage. While the modulation of this enzymatic system is a known mechanism for many natural protective compounds, specific research detailing the effects of isolated this compound on the expression or activity of SOD, CAT, or GPx has not been identified in the reviewed literature.

In Vitro Free Radical Scavenging Assays

Exploration of Antitumor Activity (Preclinical Context)

The quest for novel antineoplastic agents from natural sources has identified quassinoids as a class of compounds with significant potential. annualreviews.org this compound belongs to this group of bitter, degraded triterpenoids isolated from plants of the Simaroubaceae family. soton.ac.uk Preclinical research, dating back several decades, has established the potent antileukemic and cytotoxic activities of numerous quassinoids against various tumor models. soton.ac.uk Compounds from Quassia indica, the source of this compound, have been specifically noted for their cytotoxic properties, prompting further investigation into their mechanisms of action as potential anticancer agents.

A primary method for screening potential anticancer agents is to evaluate their in vitro cytotoxicity against established cancer cell lines. This involves exposing cultured cancer cells to the compound and measuring the concentration required to inhibit cell growth or kill 50% of the cells, known as the IC50 value. A lower IC50 value indicates higher potency.

Research on quassinoids isolated from the stems of Quassia indica has demonstrated significant in vitro cytotoxicity against human epidermoid carcinoma (KB) cells. A study that isolated several samaderins and other quassinoids from this plant reported cytotoxic activity across the tested compounds, with IC50 values ranging from 0.04 to 100 µg/mL against the KB cell line. This indicates that compounds from this source, belonging to the same class as this compound, are potent inhibitors of cancer cell proliferation.

The efficacy of quassinoids has been evaluated across different tumor cell models, revealing a spectrum of activity. Early research highlighted the potent antileukemic activity of this class of compounds. soton.ac.uk Specifically, quassinoids have shown activity against murine tumor models such as P-388 lymphocytic leukemia and L-1210 lymphoid leukemia . soton.ac.uk The demonstration of cytotoxicity in solid tumor cell lines, such as the KB human oral cancer cell line, further broadens the potential preclinical antitumor profile of these compounds. The activity against both leukemia and carcinoma cell lines suggests that the molecular targets of these quassinoids may be fundamental to the proliferation of diverse cancer types.

| Compound Class | Cell Line | Cell Type | Activity | Reference |

| Quassinoids from Quassia indica | KB | Human Epidermoid Carcinoma | IC50: 0.04 - 100 µg/mL | |

| Quassinoids | P-388 | Murine Lymphocytic Leukemia | Active | soton.ac.uk |

| Quassinoids | L-1210 | Murine Lymphoid Leukemia | Active | soton.ac.uk |

This table summarizes the reported cytotoxic activity of the general class of quassinoids from this compound's plant source against various cancer cell lines.

Preliminary Insights into Antitumor Mechanisms

Preliminary preclinical investigations into the antitumor mechanisms of this compound and related quassinoids have pointed towards the modulation of key signaling pathways and the induction of programmed cell death. While research specifically isolating the effects of this compound is still emerging, the broader class of quassinoids, to which it belongs, has been shown to exert cytotoxic effects on various cancer cell lines. The antitumor activity of these compounds is often multifaceted, involving the inhibition of critical cellular processes and the disruption of signaling cascades essential for tumor growth and survival.

One of the potential mechanisms underlying the antitumor properties of quassinoids involves the interference with signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer therapies. Some natural products have been shown to exert their anticancer effects by targeting components of the MAPK pathway. nih.gov

Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical target for the antitumor activity of quassinoids. scbt.com The NF-κB pathway plays a pivotal role in inflammation, immune responses, and cell survival, and its constitutive activation is observed in numerous malignancies, contributing to tumor progression and resistance to therapy. Inhibition of the NF-κB pathway can lead to the suppression of cancer cell proliferation and the induction of apoptosis. scbt.com Some quassinoids have been reported to inhibit NF-κB activation, suggesting a potential mechanism for their anticancer effects.

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. bio-rad-antibodies.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Some studies on quassinoids suggest their ability to induce apoptosis in cancer cells, although the precise molecular players involved, such as the regulation of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2) proteins, require further elucidation for this compound specifically.

In addition to apoptosis, the modulation of the cell cycle is another important antitumor mechanism. aging-us.com The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. Cell cycle arrest at specific checkpoints, such as G1/S or G2/M, can prevent cancer cells from dividing and can ultimately lead to cell death. aging-us.com The p53 tumor suppressor protein and cyclin-dependent kinase (CDK) inhibitors like p21 and p27 are key regulators of cell cycle checkpoints. Future research may explore whether this compound exerts its antitumor effects through the induction of cell cycle arrest in cancer cells.

Other Reported Biological Activities (Preclinical)

Extracts from Samadera indica, the plant source of this compound, have demonstrated notable anthelmintic properties in preclinical studies. researchgate.netijbpr.com These investigations have shown that both aqueous and alcoholic extracts of Samadera indica leaves exhibit dose-dependent activity against various helminths, including the tapeworm Raillietina spiralis and the roundworm Ascaridia galli. researchgate.net The efficacy of these extracts is measured by the time taken to cause paralysis and death of the worms in in-vitro assays. medcraveonline.com

The mechanism underlying this anthelmintic activity is thought to be linked to the rich phytochemical composition of the plant, particularly its content of polyphenolic compounds. researchgate.net One proposed mechanism suggests that these compounds may interfere with the energy metabolism of the parasites, possibly by uncoupling oxidative phosphorylation, a process vital for their survival. Another hypothesis is that tannins present in the extracts can bind to glycoproteins on the cuticle of the parasites, leading to their death. While these studies establish the anthelmintic potential of Samadera indica extracts, further research is needed to isolate and confirm the specific activity of this compound and to fully elucidate its precise mechanism of action against helminths. mespharmacy.orgmhmedical.commsdvetmanual.comnih.gov

| Extract Type | Test Organism | Observed Effect | Potential Bioactive Components |

|---|---|---|---|

| Aqueous Extract | Raillietina spiralis, Ascaridia galli | Dose-dependent paralysis and death | Alkaloids, Flavonoids, Tannins, Polyphenols |

| Alcoholic (Ethanol) Extract | Raillietina spiralis, Ascaridia galli | Dose-dependent paralysis and death | Steroids, Alkaloids, Flavonoids, Tannins, Polyphenols |

The potential of this compound and other quassinoids to protect the liver from damage has been suggested by both traditional use and modern scientific inquiry. ijpsr.commdpi.com In the context of a functional herbal formula, a network pharmacology study identified this compound as a potential bioactive component contributing to hepatoprotective effects in experimental models of liver disease.

Experimentally, hepatotoxicity is often induced in animal models using substances like carbon tetrachloride (CCl4) to study the efficacy of potential hepatoprotective agents. ijpsr.com The protective effect of a compound is typically assessed by measuring the levels of serum biomarkers of liver damage, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), as well as by histopathological examination of the liver tissue. ijpsr.com While direct experimental validation of the hepatoprotective activity of isolated this compound is an area for future research, the broader class of quassinoids and the plants that contain them have been associated with liver-protective properties.

Anthelmintic Activity

Elucidation of Molecular Mechanisms and Signaling Pathways

A fundamental molecular mechanism attributed to the bioactivity of quassinoids, including presumably this compound, is the inhibition of protein synthesis. This inhibitory action is a key factor in their observed antitumor and other pharmacological effects. Preclinical studies have shown that quassinoids can potently block the synthesis of proteins in various cell types, with some selectivity towards cancer cells over normal cells.

The primary target of quassinoids in this process is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, these compounds are understood to interfere with the elongation step of protein synthesis. This disruption prevents the ribosome from adding new amino acids to the growing polypeptide chain, thereby halting protein production. This mechanism of action is distinct from that of some other protein synthesis inhibitors, highlighting the unique properties of quassinoids.

Network pharmacology is an emerging in silico approach that is being utilized to understand the complex mechanisms of action of natural products like this compound. This methodology integrates data from genomics, proteomics, and bioinformatics to construct and analyze compound-target-disease networks. By predicting the potential protein targets of a bioactive compound and mapping these targets onto biological pathways, network pharmacology can help to elucidate the molecular basis of a compound's therapeutic effects.

For a compound like this compound, a network pharmacology approach would begin with the prediction of its potential protein targets using various computational tools and databases. These predicted targets would then be analyzed to identify their roles in different signaling pathways, such as the MAPK and NF-κB pathways, which are often implicated in cancer and inflammation. mdpi.comnih.gov A study utilizing this approach on a multi-herb formula identified this compound as a potential bioactive constituent and predicted its involvement in pathways related to inflammation and lipid metabolism, underscoring its potential hepatoprotective effects. While these computational predictions provide valuable hypotheses, they require experimental validation to confirm the interactions and their functional consequences.

Network Pharmacology Approaches for Target Identification and Pathway Mapping

Computational Prediction of Protein Targets

Computational methods are pivotal in the early stages of drug discovery for identifying potential protein targets of bioactive molecules like this compound. These approaches, which can be broadly categorized as ligand-based, target-based, or hybrid, are instrumental in narrowing down the vast number of possibilities for experimental validation.

Ligand-based methods rely on the principle of chemical similarity, where the known targets of structurally similar molecules can infer the potential targets of a query molecule. Target-based approaches, on the other hand, utilize the three-dimensional structure of proteins to predict interactions. The integration of extensive biomedical data, including drug-target associations and protein-protein similarities, into large networks allows for more comprehensive screening and prediction.

For a compound like this compound, these computational predictions serve as a crucial first step in elucidating its mechanism of action by generating a prioritized list of potential protein interactions for further experimental investigation.

Table 1: Computational Approaches for Protein Target Prediction

| Method Type | Principle | Application |

| Ligand-Based | Predicts targets based on the chemical similarity to molecules with known targets. | Initial screening of potential targets for a novel compound. |

| Target-Based | Utilizes the 3D structure of potential protein targets to predict binding. | Structure-based drug design and virtual screening. slideshare.net |

| Network-Based | Integrates diverse biological data (e.g., protein-protein interactions, drug-target associations) to predict targets within a biological network. | Drug repurposing and understanding polypharmacology. |

Analysis of Associated Signaling Cascades (e.g., MAPK, NF-κB, GPCR)

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK signaling pathway is a critical cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway communicates signals from cell surface receptors to the cell's nucleus. The core of the MAPK pathway consists of a three-tiered kinase module: a MAPKKK, a MAPKK, and a MAPK. In mammals, the main MAPK families are ERK, JNK, and p38. The activation of these pathways by various extracellular stimuli can have dual roles, either promoting or inhibiting processes like apoptosis, depending on the cellular context and the nature of the stimulus. The ERK pathway, in particular, is often associated with cell growth and proliferation in response to growth factors.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB signaling pathway is a key regulator of immune and inflammatory responses, cell survival, and proliferation. In most unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical pathway is typically activated by stimuli such as inflammatory cytokines, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB complex, commonly a heterodimer of p50 and RelA, to translocate to the nucleus and induce the transcription of target genes. There is also a non-canonical pathway activated by a different set of stimuli that involves the processing of the p100 protein to p52. mdpi.com Dysregulation of NF-κB signaling is implicated in various diseases, including cancer and inflammatory disorders.

G Protein-Coupled Receptor (GPCR) Signaling:

GPCRs constitute the largest family of cell surface receptors in eukaryotes and are involved in a vast number of physiological processes by detecting a wide range of extracellular signals like hormones and neurotransmitters. upf.edu These receptors transmit signals across the cell membrane by activating heterotrimeric G proteins. nih.gov Upon ligand binding, the GPCR undergoes a conformational change, leading to the activation of its associated G protein. nih.gov This activation can trigger various downstream signaling cascades, including the production of second messengers like cyclic AMP (cAMP) and the activation of pathways such as the phosphatidylinositol signaling pathway. nih.gov GPCRs can also activate signaling in a G protein-independent manner, often through proteins called β-arrestins. The diversity of GPCRs and their signaling pathways makes them a major target for therapeutic drugs.

Molecular Docking and Interaction Studies with Potential Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the binding of a small molecule, such as this compound, to the active site of a target protein. The process involves generating various possible conformations of the ligand within the protein's binding site and then scoring these poses based on their binding affinity, which is often estimated by a scoring function. mdpi.com

Successful docking can provide valuable insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on other compounds have shown that interactions with specific amino acid residues within the active site are crucial for their inhibitory activity. These computational predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the predicted binding mode and the importance of specific residues. The results of molecular docking are often presented with a docking score, where a more negative value typically indicates a stronger predicted binding affinity. mdpi.com

Application of Artificial Intelligence and Machine Learning in Mechanism Elucidation

Artificial intelligence (AI) and its subfield, machine learning (ML), are increasingly being applied to transform our understanding of complex biological systems and to accelerate drug discovery. Machine learning algorithms can analyze vast and complex datasets to identify patterns, make predictions, and generate insights that may not be apparent through traditional analysis.

In the context of elucidating the mechanism of action of a compound like this compound, ML can be employed in several ways:

Target Prediction: ML models can be trained on large datasets of known drug-target interactions to predict novel targets for new chemical entities.

Pathway Analysis: By analyzing large-scale omics data (e.g., genomics, proteomics), ML can help to identify the signaling pathways that are most significantly perturbed by a compound.

Predictive Modeling: ML can be used to build models that predict the biological activity of a compound based on its chemical structure, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling.

The ability of ML to learn from data and improve its predictive power makes it a powerful tool for generating hypotheses about a compound's mechanism, which can then be tested experimentally. This data-driven approach has the potential to significantly streamline the process of understanding how novel therapeutic agents exert their effects.

Structure Activity Relationship Sar and Computational Studies of Samaderin a and Analogs

Correlating Structural Features with Biological Activities

The biological activity of Samaderin A is intrinsically linked to its unique and complex chemical structure. The structure-activity relationship (SAR) is the principle that the arrangement of atoms in a molecule is responsible for its pharmacological or biological effects. For quassinoids like this compound, SAR studies are crucial for identifying the key structural motifs that govern their therapeutic potential.

Impact of Specific Functional Groups and Stereochemistry

The chemical structure of this compound is characterized by a highly oxygenated and rearranged triterpenoid (B12794562) core. mdpi.com Key functional groups, including hydroxyl (-OH), methyl (-CH3), and a distinctive methanoxymetheno bridge, are strategically positioned on its tetrahydro-indeno-oxepin backbone. The presence and orientation of these groups are fundamental to its biological activity.

The stereochemistry of this compound, with defined configurations at multiple chiral centers (1R, 2S, 5R, 5aR, 10aR, 10bR, and 13S), plays a pivotal role in its interaction with biological targets. The three-dimensional arrangement of atoms can significantly affect how the molecule binds to receptors or enzymes, influencing its efficacy. For instance, studies on other complex natural products have shown that even minor changes in stereochemistry can lead to a dramatic loss or alteration of biological activity. In some cases, one stereoisomer can be therapeutic while another is inactive or even toxic. While specific studies detailing the manipulation of each chiral center in this compound are limited, the established principles of medicinal chemistry strongly suggest that its rigid and complex stereochemical framework is essential for its bioactivity.

The cytotoxicity of quassinoids is often attributed to the presence of an α,β-unsaturated ketone in the A ring, which can act as a Michael acceptor, and other specific oxygenated functionalities. The modification of these functional groups can lead to significant changes in activity. For example, the esterification of hydroxyl groups can alter the lipophilicity and, consequently, the absorption and distribution of the compound.

Comparative SAR Analysis of this compound, B, C, and Other Quassinoids

This compound belongs to a larger family of quassinoids, which includes structurally related compounds like Samaderin B and Samaderin C, also isolated from Samadera indica. wikimedia.org Comparative analysis of the biological activities of these and other quassinoids provides valuable insights into their SAR.

Samaderins B and C share the same core skeleton as this compound but differ in their substitution patterns. These subtle structural variations can lead to differences in their biological profiles, such as cytotoxicity against cancer cell lines and antimalarial activity. For example, a study on quassinoids from Picrasma chinese demonstrated that variations in substituents on the core structure resulted in a range of cytotoxic activities against human hepatoma cell lines.

Below is a representative data table illustrating the cytotoxic activity of various quassinoids against different cancer cell lines, which helps in understanding the SAR within this class of compounds.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Quassinoids

| Compound | HepG2 (Liver Cancer) | Hep3B (Liver Cancer) | K562 (Leukemia) | HL-60 (Leukemia) |

|---|---|---|---|---|

| Picrachinensin A | >40 | >40 | - | - |

| Picrachinensin B | 10.8 ± 1.2 | 15.4 ± 1.5 | - | - |

| Picrachinensin C | 6.2 ± 0.8 | 9.8 ± 1.1 | - | - |

| Eurycomalactone | - | - | 2.90 | 3.12 |

Data compiled from various sources. Note that direct comparative data for this compound, B, and C under the same experimental conditions is limited.

Computational Modeling and In Silico Approaches

In modern drug discovery, computational methods, often referred to as in silico studies, play a critical role in accelerating the identification and optimization of lead compounds. mdpi.com These approaches are increasingly being applied to complex natural products like this compound to better understand their SAR and to predict the activity of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds.

For a class of compounds as diverse as quassinoids, QSAR studies can help to identify the key structural features that contribute to their cytotoxic or anti-inflammatory effects. For example, a 3D-QSAR study on β-carboline alkaloids with anti-inflammatory activity revealed the influence of specific groups on their biological function. Although specific QSAR models for this compound are not widely published, the methodology has been successfully applied to other complex natural products to guide the synthesis of more potent derivatives.

A typical QSAR study involves the following steps:

Data Set Selection: A group of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target and elicit a particular response. benthamscience.com

For a molecule like this compound, a pharmacophore model for its anti-inflammatory or cytotoxic activity could be developed based on its known active conformation or by comparing it with other active quassinoids. This model would highlight the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for its activity.

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. This allows for the rapid identification of new molecules, potentially with different chemical scaffolds, that fit the pharmacophore and are therefore likely to exhibit the desired biological activity.

Predictive Models for Biological Activity

The ultimate goal of computational studies on this compound and its analogs is to develop robust predictive models for their biological activity. These models integrate data from SAR studies, QSAR, and pharmacophore modeling to forecast the therapeutic potential of novel, unsynthesized compounds.

These predictive models can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. As our understanding of the biological targets of this compound improves, these in silico models will become even more accurate and valuable in the quest to develop new medicines from this fascinating natural product.

Advanced Chemoinformatics and Bioinformatics for this compound Research

The fields of chemoinformatics and bioinformatics have become indispensable in modern natural product research, offering powerful computational tools to analyze and interpret complex biological and chemical data. These disciplines are crucial for accelerating the process of drug discovery and development by organizing vast datasets, predicting the biological activities of compounds, and providing insights into structure-activity relationships. For a complex natural product like this compound, these computational approaches are vital for navigating its chemical space, identifying potential therapeutic applications, and guiding further experimental studies.

Chemoinformatics applies information technology to manage and analyze chemical data, including structures, properties, and activities of small molecules. In the context of this compound, chemoinformatics tools can be used to compare its structural features with those of other known bioactive compounds, predict its physicochemical properties, and assess its "drug-likeness". This is particularly important for natural products, which often possess unique and complex structures compared to synthetic molecules.

Bioinformatics, on the other hand, deals with the analysis of biological data, such as genomic and proteomic information. For this compound research, bioinformatics can help in identifying potential protein targets by comparing its structure to ligands in biological databases, and in understanding the metabolic pathways it might influence. The synergy between chemoinformatics and bioinformatics provides a comprehensive in-silico platform to explore the therapeutic potential of this compound and its analogs.

Databases and Repositories for Natural Products Data

The foundation of modern chemoinformatics and bioinformatics research lies in the availability of comprehensive and well-curated databases. These repositories are essential for storing, sharing, and analyzing the vast amount of data generated from natural product research. For a compound like this compound, a quassinoid found in plants of the Simaroubaceae family, several specialized and general-purpose databases are invaluable resources.

Key Databases and Repositories:

PubChem: A large and freely accessible repository of chemical substances and their biological activities, PubChem contains detailed information on this compound, including its structure, physicochemical properties, and links to relevant literature. It serves as a primary source for chemical and biological data for a wide range of compounds.

ChEMBL: This database, maintained by the European Bioinformatics Institute (EBI), focuses on bioactive drug-like small molecules and contains information on their interactions with drug targets. It is a valuable resource for identifying potential biological targets for this compound and its analogs.

Natural Products Atlas (NP-Atlas): This database specifically aims to cover all microbially-derived natural products and is curated by specialists in the field. It provides a focused resource for researchers studying natural products from microbial sources.

COCONUT (COlleCtion of Open Natural prodUcTs): This is a comprehensive, non-redundant collection of natural products aggregated from various open resources. It provides a broad spectrum of natural product structures for comparative analysis with this compound. naturalproducts.net

Dictionary of Natural Products (DNP): A high-quality commercial database that offers extensive and accurate information on a vast number of natural products, including their structures and biological sources.

KNApSAcK: A species-metabolite relationship database that can be useful for identifying the plant sources of specific natural products.

Universal Natural Products Database (UNPD): This database is another significant collection of natural products from various sources. naturalproducts.net

These databases facilitate a wide range of computational analyses, from simple property calculations to complex virtual screening campaigns. The availability of standardized data allows researchers to perform large-scale analyses, comparing the properties of this compound with thousands of other compounds to predict its bioactivity and potential applications.

Below is an interactive table summarizing some of the key databases relevant to this compound research:

| Database Name | Focus | Key Features for this compound Research |

| PubChem | Chemical substances and their biological activities | Comprehensive data on structure, properties, and literature. |

| ChEMBL | Bioactive drug-like small molecules | Target interaction data, virtual screening. |

| NP-Atlas | Microbial natural products | Comparative analysis with microbial metabolites. |

| COCONUT | Aggregated open natural products | Broad structural diversity for chemical space analysis. naturalproducts.net |

| DNP | Comprehensive natural products | Detailed and curated information on known natural products. |

Molecular Networking for Metabolite Identification and Dereplication

Molecular networking is a powerful mass spectrometry-based technique that has revolutionized the identification and dereplication of metabolites in complex natural product extracts. researchgate.net This approach organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, creating visual networks where structurally related molecules cluster together. For research on this compound and its analogs, molecular networking offers an efficient way to identify known quassinoids and discover novel, related compounds within a plant extract.

The process begins with the analysis of a natural product extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are then compared to each other and to spectra in public or private databases. A molecular network is constructed where each node represents a unique parent mass, and the edges connecting the nodes represent the similarity between their MS/MS fragmentation patterns.

Applications in this compound Research:

Dereplication: By mapping the MS/MS data from a plant extract known to contain this compound against spectral libraries, researchers can quickly identify its presence and that of other known quassinoids. This process, known as dereplication, avoids the time-consuming process of re-isolating and characterizing known compounds. researchgate.net

Identification of Analogs: Clusters of nodes in the molecular network that are not matched to any known compounds but are connected to the cluster containing this compound are likely to be novel, structurally related analogs. This allows for targeted isolation of new and potentially bioactive quassinoids.

Metabolite Profiling: Molecular networking can provide a comprehensive overview of the chemical diversity within a sample. For instance, it can be used to compare the metabolite profiles of different parts of a plant (leaves, stem, roots) to determine where this compound and its analogs are most abundant.

The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used open-access resource for creating, sharing, and analyzing molecular networking data. By leveraging GNPS and other similar tools, researchers can significantly accelerate the discovery of new natural products and gain a deeper understanding of the chemical composition of medicinal plants.

The following table outlines the general workflow of a molecular networking experiment for this compound research:

| Step | Description | Relevance to this compound |

| 1. Sample Preparation | Extraction of metabolites from the plant source of this compound. | Obtaining a complex mixture containing this compound and its analogs. |

| 2. LC-MS/MS Analysis | Separation and fragmentation of the metabolites in the extract. | Generating MS/MS spectra for all compounds in the extract. |

| 3. Data Processing | Conversion of raw data into a format suitable for networking analysis. | Preparing the spectral data for comparison. |

| 4. Molecular Network Generation | Comparison of all MS/MS spectra to generate a network based on similarity. | Visualizing the relationships between this compound and other metabolites. |

| 5. Database Matching & Dereplication | Searching spectral libraries to identify known compounds. | Rapidly identifying this compound and other known quassinoids. researchgate.net |

| 6. Identification of Novel Analogs | Investigating unannotated nodes connected to the this compound cluster. | Highlighting potential new this compound analogs for targeted isolation. |

Future Directions and Research Gaps in Samaderin a Studies

Development of Advanced Methodologies for Isolation and Structural Analysis

A primary challenge in studying Samaderin A and other quassinoids is their isolation from complex natural mixtures in sufficient quantities for thorough biological evaluation. While traditional methods involving solvent extraction and various forms of chromatography have been foundational, the future lies in developing more efficient and sophisticated techniques.

Modern chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are central to purification. For instance, preparative TLC has been successfully used to isolate quassinoids by applying the extract to activated plates and developing a chromatogram with a suitable mobile phase, such as n-hexane: ethyl acetate. However, these methods can be time-consuming for large-scale purification. To overcome this, recent advances include the use of sonication-based extraction, which can be highly efficient and may even be performed with water instead of organic solvents, simplifying the process.

For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable tools. Advanced techniques like 2D NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS) are critical for definitively determining the complex, highly oxygenated structures of quassinoids. Future advancements could see the increased application of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) techniques, which can rapidly identify and characterize known and novel quassinoids directly from crude extracts, accelerating the discovery of new lead molecules. researchgate.net Furthermore, computational approaches such as Finite Element Method (FEM) and other advanced modeling techniques, though more common in engineering, offer principles for analyzing complex structural data that could be adapted to molecular structure problems.

Table 1: Methodologies in Quassinoid Research

| Technique | Application | Advantage | Reference |

|---|---|---|---|

| Preparative TLC | Isolation of quassinoids from extracts | Standard, effective for separation | |

| HPTLC | Quantification of quassinoid content | Good for quantification of known compounds | |

| HPLC | Purification of bioactive quassinoids | High resolution and purity | researchgate.net |

| Sonication Extraction | Extraction from natural substances | Highly efficient, can reduce organic solvent use | |

| NMR Spectroscopy | Structural elucidation | Provides detailed structural information | |

| Mass Spectrometry | Identification and structural analysis | High sensitivity and mass accuracy |

Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering

Understanding how this compound is produced in nature is crucial for ensuring a sustainable supply. The biosynthesis of quassinoids is known to originate from degraded triterpenoids. soton.ac.uk Labeling experiments suggest that quassinoids are derived from a tirucallol-type triterpenoid (B12794562) intermediate, which is itself a cyclization product of squalene. soton.ac.uk However, the specific enzymatic steps and regulatory networks that convert this precursor into the diverse array of quassinoid structures, including this compound, are not fully mapped out.

Future research must focus on identifying the specific genes and enzymes involved in the later, complex oxidation steps of the pathway. soton.ac.uk The identification of these biosynthetic genes opens the door for metabolic engineering, a practice that optimizes genetic and regulatory processes within cells to increase the production of a target substance. Strategies for enhancing this compound production could include:

Heterologous Expression : Transferring the identified biosynthetic pathway into a microbial host like Escherichia coli or yeast, which can be grown quickly and cost-effectively in large-scale fermenters.

Pathway Optimization : Once a pathway is established in a heterologous host, production can be maximized by overcoming bottlenecks. This involves strategies such as overexpressing genes that code for rate-limiting enzymes and blocking competing metabolic pathways that divert precursors away from this compound synthesis.

Systems Metabolic Engineering : This integrated approach combines systems biology, synthetic biology, and evolutionary engineering to develop highly efficient microbial cell factories. It leverages tools like in silico genome-scale metabolic simulations and sophisticated gene expression modulation to optimize production.

A deeper understanding of these pathways is fundamental for applying metabolic engineering to produce this compound or its precursors sustainably.

Elucidation of Novel Molecular Targets and Signaling Crosstalk

A significant gap in this compound research is the precise understanding of its molecular targets and the signaling pathways it modulates. While its potent biological activities are recognized, the specific proteins it interacts with to exert these effects are often not fully known. A major challenge in natural product drug discovery is determining the mechanism of action and biological target of a novel bioactive compound. news-medical.net

Future research will benefit immensely from advanced target identification technologies. In silico reverse screening, or target fishing, is a powerful computational approach to identify putative molecular targets for bioactive compounds. arxiv.org This involves screening the structure of this compound against databases of known protein targets to predict binding interactions. arxiv.org These predictions can then be validated experimentally. Molecular docking simulations can further elucidate the specific molecular interactions, such as hydrogen bonds, between this compound and its identified targets. arxiv.org

Pathway analysis is another critical area for future investigation. Modern bioinformatics pipelines can analyze gene expression data from cells treated with this compound to identify dysregulated signaling pathways. Techniques like Over-Representation Analysis (ORA), Functional Class Scoring (FCS), and Pathway Topology (PT) analysis move beyond simple gene lists to consider the complex interactions and structure of biological pathways. cancer.gov This allows for a more mechanistic understanding of how this compound affects cellular processes. CRISPR-based functional genomic screens represent a revolutionary tool for systematically knocking out genes to identify their roles in specific pathways, which can pinpoint the critical components of the pathways affected by this compound.

Rational Design and Synthesis of Enhanced Analogs with Optimized Biological Profiles

While natural this compound is a potent molecule, it may not be optimized for use in humans. Rational design and chemical synthesis offer a pathway to create analogues with improved properties, such as enhanced efficacy, better selectivity, or more favorable pharmacokinetic profiles. The complex, highly oxygenated, and stereochemically rich carbon skeleton of quassinoids presents a significant synthetic challenge. soton.ac.uk

Despite these difficulties, total synthesis of several quassinoids has been achieved. For example, the total syntheses of unnatural (-)-14-epi-samaderine E and natural (-)-samaderine Y have been accomplished from (S)-(+)-carvone. These synthetic routes provide a platform for creating novel analogues that are not accessible from natural sources.

Future research will focus on the rational design of new derivatives. This involves making targeted chemical modifications to the this compound scaffold to probe structure-activity relationships (SAR). For example, researchers can modify specific functional groups, such as the unsaturated lactone, or attach different chemical residues to improve properties like bioavailability. By creating a library of these analogues and testing their biological activity, a clearer understanding of which parts of the molecule are essential for its effects can be developed. This knowledge is crucial for designing enhanced analogues with optimized biological profiles for potential clinical use.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of this compound's biological role and production, future research must integrate multiple streams of high-throughput data, a strategy known as multi-omics. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological system.

For instance, integrating metabolome (the complete set of small-molecule chemicals) and metagenome (the collective genetic material from a community of organisms) data can unveil the biosynthetic pathways of bioactive compounds in complex biological systems. In the context of this compound, analyzing the genome of the source plant can help identify the gene clusters responsible for its biosynthesis. Simultaneously, metabolomic analysis of the plant tissue can identify this compound along with its precursors and related metabolites, providing a snapshot of the active pathway.

By combining these datasets, researchers can correlate specific genes with the production of specific compounds, thus confirming their roles in the biosynthetic pathway. This integrated bioinformatics approach is powerful for identifying not only the pathway itself but also the regulatory networks that control it. Such a comprehensive understanding is essential for successful metabolic engineering efforts and for discovering novel bioactive compounds from the same natural source. news-medical.net

Addressing Challenges in Natural Product Research and Development